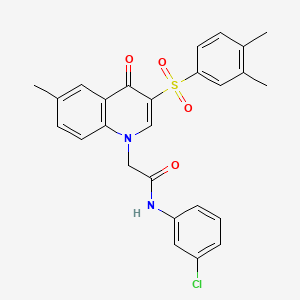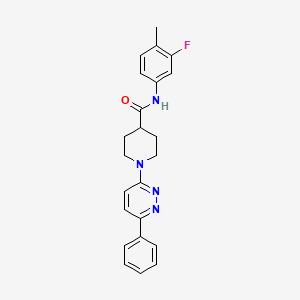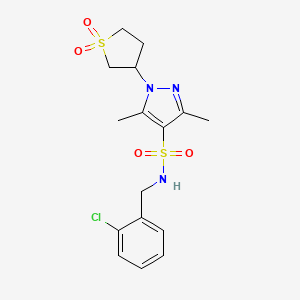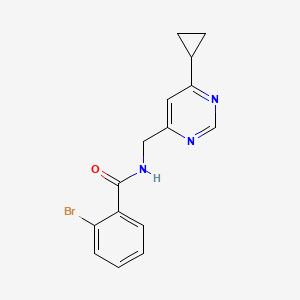
1-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions, as well as the use of intermediate compounds . For example, a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized by FTIR, 1H-NMR, mass spectral and elemental analysis .Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its constituent parts. It contains a phenyl group, a pyrimidin-2-yl group, and a piperidin-1-yl group . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .Scientific Research Applications
Pharmaceutical Research and Drug Development
This compound, with its complex structure, is a candidate for pharmaceutical research due to its potential biological activity. The piperidine and pyrimidine moieties within its structure are often seen in molecules with significant pharmacological properties. It may serve as a scaffold for developing new therapeutic agents, particularly in targeting neurological disorders due to the presence of the piperidine group, which is known for its CNS activity .
Material Science
In material science, the compound’s molecular framework could be utilized in the synthesis of novel organic semiconductors. Its rigid structure and potential for electron delocalization make it a suitable candidate for creating materials with desirable electronic properties for use in sensors or photovoltaic cells .
Chemical Biology
Chemical biologists might explore this compound for its potential to modulate biological pathways. The pyrimidinyl moiety, in particular, is reminiscent of nucleotide bases and could play a role in disrupting or mimicking nucleic acid interactions, which can be valuable in gene expression studies .
Agrochemical Research
Compounds with piperidine and pyrimidine structures have been investigated for their use in agrochemicals. This compound could be studied for its potential as a pesticide or herbicide, contributing to the development of new solutions for crop protection .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods or mass spectrometry to help identify or quantify similar structures in complex biological samples, aiding in the detection of biomarkers or metabolites .
Catalysis
The structural features of this compound suggest potential catalytic properties, especially in organic synthesis. It could be explored as a ligand for metal catalysts or as an organocatalyst itself, possibly facilitating a variety of chemical transformations .
Nanotechnology
Due to its potential for self-assembly and interaction with other molecules, this compound could be of interest in the field of nanotechnology. It might be used to create nanostructures with specific functions, such as drug delivery systems or diagnostic tools .
Environmental Science
Lastly, the compound’s potential applications in environmental science should not be overlooked. It could be part of studies aimed at understanding the fate and transport of similar organic compounds in the environment or in the development of new methods for pollution remediation .
properties
IUPAC Name |
1-phenyl-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c22-24(23,14-15-7-3-1-4-8-15)19-13-16-18-10-9-17(20-16)21-11-5-2-6-12-21/h1,3-4,7-10,19H,2,5-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJVAWXDSJPGKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)CNS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2878262.png)
![[5-(2-Fluorophenyl)-2-furyl]methylamine](/img/structure/B2878263.png)
![2-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2878265.png)
![5-((4-(Trifluoromethoxy)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2878266.png)
![N-(2-(pyridin-4-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2878268.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2878276.png)




![4-bromo-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B2878283.png)

![2-Amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carbonitrile](/img/structure/B2878285.png)